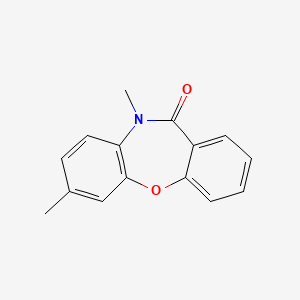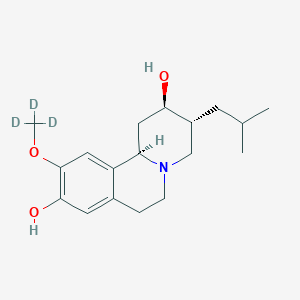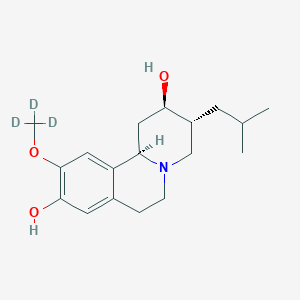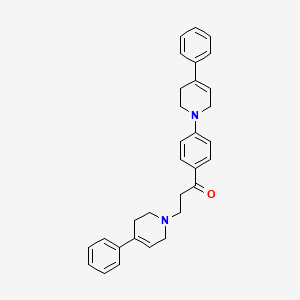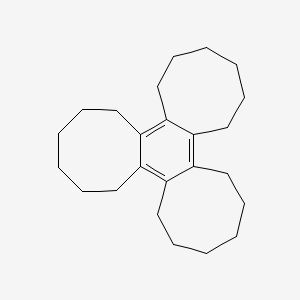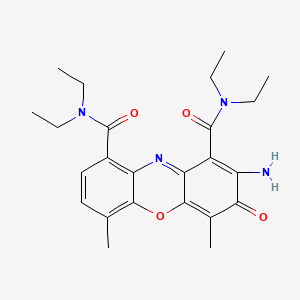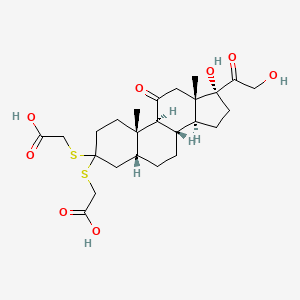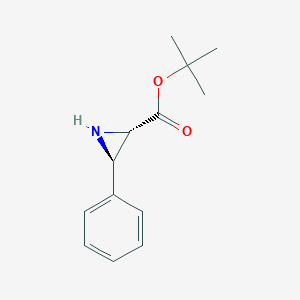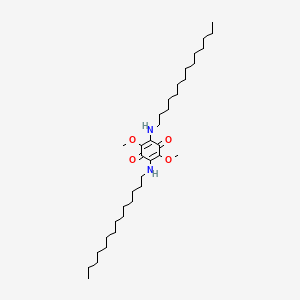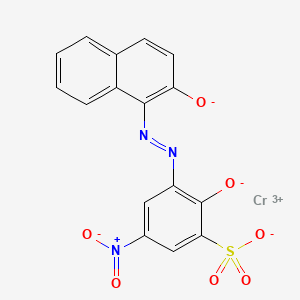![molecular formula C10H9N3O3 B12802215 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid CAS No. 775524-88-4](/img/structure/B12802215.png)
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is an organic compound with a complex structure that includes a cyano group, a methylamino group, and an oxoacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid typically involves multi-step organic reactions. One common method starts with the nitration of aniline to introduce the nitro group, followed by reduction to form the corresponding amine. The cyano group can be introduced via a Sandmeyer reaction, where the amine is converted to a diazonium salt and then reacted with copper(I) cyanide. The methylamino group is introduced through reductive amination, where the cyano group is reduced to an amine and then methylated. Finally, the oxoacetic acid moiety is introduced through a condensation reaction with glyoxylic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption. Purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The cyano group can be reduced to an amine, and the oxo group can be reduced to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano group can act as an electrophile, while the methylamino group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The oxoacetic acid moiety can chelate metal ions, potentially affecting metalloproteins or metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-cyano-3-(amino)anilino]-2-oxoacetic acid: Lacks the methyl group, which may affect its reactivity and binding properties.
2-[2-cyano-3-(methylamino)phenyl]acetic acid: Lacks the oxo group, which may influence its chemical behavior and applications.
2-[2-cyano-3-(methylamino)anilino]acetic acid: Lacks the oxo group, similar to the previous compound, but with different structural implications.
Uniqueness
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid is unique due to the presence of both the cyano and oxoacetic acid groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
775524-88-4 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-12-7-3-2-4-8(6(7)5-11)13-9(14)10(15)16/h2-4,12H,1H3,(H,13,14)(H,15,16) |
Clé InChI |
QHHSUAVLEGXSDI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=CC=C1)NC(=O)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



